2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one

Lipophilicity Drug-likeness Solubility optimization

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one (CAS 1461708-05-3, PubChem CID is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₀FNOS and a molecular weight of 247.29 g/mol. It belongs to the 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one class, which features a partially saturated benzothiazole core fused with a cyclohexanone ring and substituted at the 2-position with a 4-fluorophenyl group.

Molecular Formula C13H10FNOS
Molecular Weight 247.29 g/mol
Cat. No. B12315355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
Molecular FormulaC13H10FNOS
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H10FNOS/c14-9-6-4-8(5-7-9)13-15-12-10(16)2-1-3-11(12)17-13/h4-7H,1-3H2
InChIKeyOYDMCNABPJCYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one (CAS 1461708-05-3): Physicochemical Identity and Scaffold Context for Procurement Evaluation


2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one (CAS 1461708-05-3, PubChem CID 64975256) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₀FNOS and a molecular weight of 247.29 g/mol [1]. It belongs to the 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one class, which features a partially saturated benzothiazole core fused with a cyclohexanone ring and substituted at the 2-position with a 4-fluorophenyl group . The compound possesses zero hydrogen bond donors, four hydrogen bond acceptors, a single rotatable bond (linking the fluorophenyl ring to the thiazole), a topological polar surface area (TPSA) of 58.2 Ų, and a computed XLogP3 of 3.2 [1]. This physicochemical profile places it in a favorable drug-like property space distinct from its fully aromatic 2-(4-fluorophenyl)-1,3-benzothiazole analog (CAS 1629-26-1, XLogP3 = 4.4) . The tetrahydrobenzothiazole scaffold has been independently validated across multiple therapeutic programs including DNA gyrase inhibition, HDAC inhibition, and neuroprotection [2][3][4].

Why 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one Cannot Be Interchanged with In-Class Analogs: Key Differentiation Drivers


Compounds within the 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one class exhibit profound variations in potency, selectivity, and physicochemical behavior depending on the nature and position of the aryl substituent and the regiochemistry of the ketone. Systematic SAR studies on benzothiazole-based ligands have demonstrated that replacement of a 4-fluorophenyl group with 4-chlorophenyl can alter binding affinity by over 4-fold (Ki = 35.06 nM for 4-F vs. 8.43 nM for 4-Cl in amyloid-beta binding assays), while substitution with 4-hydroxyphenyl can reduce affinity by more than 10-fold (Ki > 360 nM) [1]. Furthermore, the regioisomeric placement of the carbonyl group—4-one versus 7-one—determines the hydrogen-bonding geometry and electronic character of the benzothiazolone ring system, affecting both target engagement and synthetic derivatization pathways [2]. The partially saturated tetrahydro ring system of this compound confers a 1.2 log unit reduction in lipophilicity (XLogP3 = 3.2) compared to its fully aromatic counterpart 2-(4-fluorophenyl)-1,3-benzothiazole (XLogP3 = 4.4), directly impacting aqueous solubility and nonspecific protein binding profiles [3]. These multidimensional differences mean that even structurally close analogs cannot be assumed to perform equivalently without direct comparative data.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one Against Closest Comparators


Lipophilicity Reduction: XLogP3 Comparison of Target Compound vs. Aromatic Analog (CAS 1629-26-1)

The target compound exhibits a computed XLogP3 of 3.2, which is 1.2 log units lower than that of its fully aromatic analog 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1, XLogP3 = 4.4) [1]. This difference arises from the partial saturation of the benzothiazole ring system and the presence of the ketone at the 4-position, which introduces polarity absent in the aromatic congener. In drug discovery contexts, each 1-unit logP reduction is generally associated with improved aqueous solubility and reduced nonspecific protein binding, making the tetrahydro derivative a more tractable starting point for lead optimization .

Lipophilicity Drug-likeness Solubility optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Profile: Differentiation from the 7-One Regioisomer

The target 4-one isomer (CAS 1461708-05-3) has a computed TPSA of 58.2 Ų with 4 hydrogen bond acceptors and 0 hydrogen bond donors [1]. The regioisomeric 7-one analog (CAS 1251923-57-5) shares the same molecular formula (C₁₃H₁₀FNOS, MW 247.29) but differs in the position of the carbonyl group on the cyclohexanone ring . This positional shift changes the electronic conjugation of the ketone with the thiazole nitrogen, altering both the hydrogen-bond-accepting geometry and the reactivity of the α-carbon toward nucleophilic derivatization. The 4-one isomer places the carbonyl adjacent to the thiazole ring in a vinylogous amide arrangement, creating a distinct electrophilic site for synthetic elaboration compared to the 7-one isomer.

TPSA Drug-likeness Regioisomer comparison

Halogen-Dependent SAR: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Bromophenyl Binding Affinity in Benzothiazole-Based Ligands

In a systematic SAR study of 2-arylbenzothiazole derivatives evaluated for binding affinity to β-amyloid aggregates, the 4-fluorophenyl-substituted compound (compound 22) exhibited a Ki of 35.06 ± 6.21 nM, while the 4-chlorophenyl analog (compound 23) showed approximately 4.2-fold higher affinity with a Ki of 8.43 ± 2.13 nM, and the 4-bromophenyl analog (compound 24) showed Ki = 8.96 ± 0.92 nM [1]. This trend indicates that for this target class, larger halogen substituents (Cl, Br) confer greater binding potency than fluorine, likely due to enhanced hydrophobic contacts and/or halogen bonding interactions in the binding pocket. Conversely, 4-fluorophenyl substitution may offer advantages in reducing molecular weight (MW = 247.29 for F vs. estimated ~263.7 for Cl and ~308.2 for Br analogs) and improving metabolic stability through the strength of the C–F bond.

Structure-Activity Relationship Halogen substitution Binding affinity

Scaffold Validation: 4,5,6,7-Tetrahydrobenzothiazole Core as a Privileged Structure in DNA Gyrase B Inhibition (Nanomolar IC50 Range)

The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, which constitutes the core of the target compound, has been independently validated as a productive pharmacophore for bacterial DNA gyrase B inhibition. In a second-generation optimization study, tetrahydrobenzothiazole-based inhibitors demonstrated IC50 values in the nanomolar range against DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with the most promising inhibitor (compound 29) exhibiting minimum inhibitory concentrations (MICs) between 4 and 8 μg/mL against Enterococcus faecalis, Enterococcus faecium, and S. aureus wild-type and resistant strains [1]. This establishes the tetrahydrobenzothiazole-4-one scaffold as a validated starting point for antibacterial drug discovery, distinct from other benzothiazole chemotypes that have not demonstrated this specific mechanism of action.

Antibacterial DNA gyrase Scaffold validation

Scaffold Validation: Tetrahydrobenzothiazole-Based HDAC Inhibitors with Low Micromolar Antitumor Cytotoxicity

The 4,5,6,7-tetrahydrobenzothiazole scaffold has been employed as the structural core for a series of sixteen hydroxamic acid-based histone deacetylase (HDAC) inhibitors [1]. The lead compound from this series (6h) demonstrated pan-HDAC inhibitory activity and exhibited cytotoxicity against seven human cancer cell lines with IC50 values in the low micromolar range. Compound 6h also induced cell cycle arrest in the G2/M phase, promoted apoptosis in A549 cells, and displayed anti-migration and anti-angiogenesis activities. In vivo, 6h exerted potent antitumor effects in an A549 zebrafish xenograft model [1]. This therapeutic validation of the tetrahydrobenzothiazole core in oncology further distinguishes it from benzothiazole scaffolds validated only in other therapeutic areas.

HDAC inhibition Anticancer Scaffold validation

Vendor Quality Specifications: 95% Purity with Multi-Technique Batch QC Documentation

Multiple independent vendors supply the target compound at a standardized purity of 95%, with batch-level quality control documentation including NMR, HPLC, and GC analyses . The CAS registry number (1461708-05-3) is well-established across major chemical suppliers including Bidepharm, Leyan, and AKSci, ensuring consistent identity verification . This level of multi-technique characterization is not uniformly available for all tetrahydrobenzothiazole analogs; the 7-one regioisomer (CAS 1251923-57-5) and the 4-chlorophenyl analog (CAS 1258650-40-6 for the 7-one isomer) have fewer documented vendor quality specifications in published databases.

Quality control Vendor comparison Batch reproducibility

Recommended Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one Based on Quantitative Evidence


Lead Optimization Programs Requiring Reduced Lipophilicity: Building Block with Favorable XLogP3 Profile

In drug discovery programs where reducing compound lipophilicity is a key optimization goal—such as CNS-targeted agents or compounds requiring improved aqueous solubility—this compound (XLogP3 = 3.2) offers a 1.2 log unit advantage over the fully aromatic 2-(4-fluorophenyl)-1,3-benzothiazole (XLogP3 = 4.4) [1]. The partially saturated tetrahydro ring system and the 4-keto group contribute to this reduced logP while maintaining the benzothiazole pharmacophore. This makes the compound a preferred synthetic intermediate for programs prioritizing developability and reduced nonspecific binding. The multi-vendor availability with standardized 95% purity and NMR/HPLC/GC batch QC further supports reliable procurement for iterative SAR campaigns .

Antibacterial Drug Discovery: Core Scaffold for DNA Gyrase B Inhibitor Development

The 4,5,6,7-tetrahydrobenzothiazole core has been independently validated as a productive scaffold for bacterial DNA gyrase B inhibition with IC50 values in the nanomolar range and MIC values of 4–8 μg/mL against clinically relevant Gram-positive pathogens including E. faecalis, E. faecium, and S. aureus [2]. The target compound, bearing a synthetically versatile 4-fluorophenyl substituent at the 2-position and a ketone at the 4-position, serves as an ideal starting point for structure-based optimization of new gyrase B inhibitors. The 4-fluorophenyl group can be diversified through nucleophilic aromatic substitution or metal-catalyzed cross-coupling to explore substituent effects on antibacterial potency.

Oncology Medicinal Chemistry: Intermediate for Tetrahydrobenzothiazole-Based HDAC Inhibitors

The tetrahydrobenzothiazole scaffold has demonstrated promising activity as the core of pan-HDAC inhibitors, with lead compound 6h showing low micromolar cytotoxicity against seven human cancer cell lines and in vivo antitumor efficacy in a zebrafish xenograft model [3]. The target compound's 4-ketone functionality provides a handle for further synthetic elaboration (e.g., oxime formation, reductive amination, or enolate chemistry) to generate novel HDAC-targeting entities. The 4-fluorophenyl substituent can also be leveraged for metabolic stability, as the C–F bond resists oxidative metabolism more effectively than C–H or C–Cl bonds in many contexts [4].

Neuroprotective Agent Development: Tetrahydrobenzothiazole Scaffold with Established Neuroprotection Rationale

Patented tetrahydrobenzothiazole analogues have been described as neuroprotective agents capable of reducing or delaying apoptosis in neuronal cell populations [5]. The 4-fluorophenyl substitution on the target compound may contribute to enhanced metabolic stability and blood-brain barrier penetration potential relative to non-fluorinated or chloro-substituted analogs, consistent with the well-established role of fluorine in CNS drug design. The target compound's physicochemical profile (MW 247.29, TPSA 58.2 Ų, XLogP3 3.2, 0 HBD, 4 HBA) falls within favorable CNS drug-like property space, making it a rational procurement choice for neuroprotection-focused medicinal chemistry programs [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.